molecular formula C6H5NO4 B6234494 methyl 3-formyl-1,2-oxazole-5-carboxylate CAS No. 1369362-27-5

methyl 3-formyl-1,2-oxazole-5-carboxylate

Cat. No.: B6234494
CAS No.: 1369362-27-5
M. Wt: 155.11 g/mol
InChI Key: KRGQNAQIZPRAJC-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization to form the oxazole ring . The reaction conditions often require mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Methyl 3-carboxy-1,2-oxazole-5-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1,2-oxazole-5-carboxylate.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-formyl-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1,2-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate: Similar structure but with a benzyloxy group instead of a formyl group.

    Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate: Similar structure but with a methyl group at the 3-position.

Uniqueness

Methyl 3-formyl-1,2-oxazole-5-carboxylate is unique due to the presence of both a formyl and a carboxylate group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research.

Properties

CAS No.

1369362-27-5

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

methyl 3-formyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C6H5NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3

InChI Key

KRGQNAQIZPRAJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)C=O

Purity

95

Origin of Product

United States

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